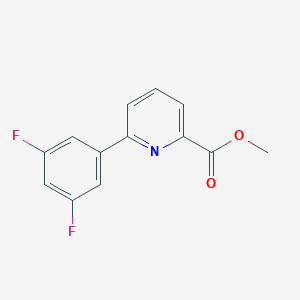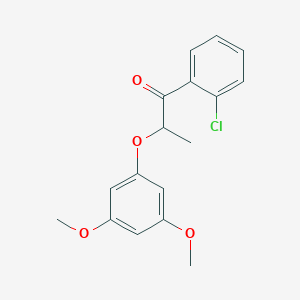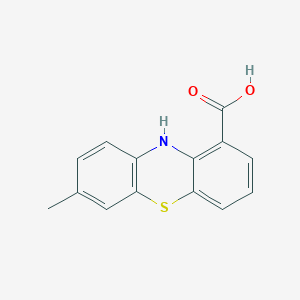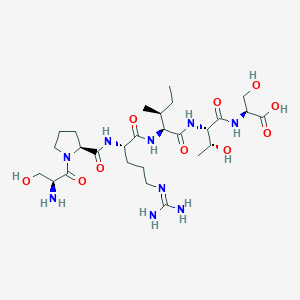
Methyl 6-(3,5-difluorophenyl)pyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-(3,5-difluorophenyl)pyridine-2-carboxylate is an organic compound with the molecular formula C13H9F2NO2 It is a derivative of pyridine, featuring a methyl ester group at the 2-position and a 3,5-difluorophenyl group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(3,5-difluorophenyl)pyridine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-difluorobenzene and 2-bromopyridine.
Suzuki-Miyaura Coupling: The 3,5-difluorobenzene undergoes a Suzuki-Miyaura coupling reaction with 2-bromopyridine in the presence of a palladium catalyst and a base, such as potassium carbonate, to form 6-(3,5-difluorophenyl)pyridine.
Esterification: The resulting 6-(3,5-difluorophenyl)pyridine is then esterified using methanol and a suitable acid catalyst, such as sulfuric acid, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-(3,5-difluorophenyl)pyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Products with nucleophiles replacing the fluorine atoms.
Reduction: Methyl 6-(3,5-difluorophenyl)pyridine-2-methanol.
Oxidation: Methyl 6-(3,5-difluorophenyl)pyridine-2-carboxylic acid.
Applications De Recherche Scientifique
Methyl 6-(3,5-difluorophenyl)pyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is investigated for its potential use in organic electronics and as a precursor for the synthesis of advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of Methyl 6-(3,5-difluorophenyl)pyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the difluorophenyl group can enhance binding affinity and selectivity, while the pyridine ring can facilitate interactions with biological macromolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 6-(2,4-difluorophenyl)pyridine-2-carboxylate
- Methyl 5-(2,4-difluorophenyl)pyridine-3-carboxylate
- Methyl 6-(3,5-difluorophenyl)pyridine-3-carboxylate
Uniqueness
Methyl 6-(3,5-difluorophenyl)pyridine-2-carboxylate is unique due to the specific positioning of the difluorophenyl group and the ester functionality. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for targeted applications in various fields.
Propriétés
Numéro CAS |
867208-91-1 |
|---|---|
Formule moléculaire |
C13H9F2NO2 |
Poids moléculaire |
249.21 g/mol |
Nom IUPAC |
methyl 6-(3,5-difluorophenyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C13H9F2NO2/c1-18-13(17)12-4-2-3-11(16-12)8-5-9(14)7-10(15)6-8/h2-7H,1H3 |
Clé InChI |
ZIRUXSGTPALQSQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC(=N1)C2=CC(=CC(=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[(2R)-1-(Benzyloxy)-3-chloropropan-2-yl]oxy}(trimethyl)silane](/img/structure/B14185197.png)



![4-[4-[(4-Ethenylphenyl)methoxy]phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B14185227.png)
![2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-4,6-dichloroquinazoline](/img/structure/B14185231.png)





![2-[(Pyrimidin-2-yl)sulfanyl]tetradecanoic acid](/img/structure/B14185256.png)

